Comparative Molecular Properties: 3-Cyclopropoxy-4-methoxy-N-methylaniline vs. Positional Isomer 3-Cyclopropoxy-2-methoxy-N-methylaniline
3-Cyclopropoxy-4-methoxy-N-methylaniline (target compound, CAS 1243317-71-6) is structurally and functionally distinct from its positional isomer 3-cyclopropoxy-2-methoxy-N-methylaniline . The 3,4-disubstituted arrangement in the target compound produces a catechol-mimetic scaffold that aligns with the established pharmacophore of PDE4 inhibitors, including roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy substituted) and TAS-203 (3-cyclopropylmethoxy-4-methoxy substituted) [1]. In contrast, the 2,3-disubstituted isomer positions the methoxy group ortho rather than para to the aniline nitrogen, altering electronic distribution and hydrogen-bonding capacity .
| Evidence Dimension | Substitution pattern and pharmacophore alignment |
|---|---|
| Target Compound Data | 3-cyclopropoxy, 4-methoxy substitution (catechol-mimetic; para-methoxy to aniline nitrogen) |
| Comparator Or Baseline | 3-cyclopropoxy, 2-methoxy substitution (ortho-methoxy; non-canonical PDE4 pharmacophore) |
| Quantified Difference | Qualitative structural distinction: para-methoxy vs. ortho-methoxy substitution; 3,4- vs. 2,3- disubstitution pattern |
| Conditions | Structural comparison based on established PDE4 inhibitor SAR |
Why This Matters
The 3,4-disubstitution pattern is critical for PDE4 inhibitory activity; procurement of the positional isomer would yield compounds lacking alignment with the validated PDE4 pharmacophore.
- [1] Schumacher RA, et al. Phosphodiesterase 4 inhibitors, including N-substituted aniline and diphenylamine analogs. US Patent Application US20090048255A1, 2009. View Source
